Ortho-Bromine Confers Enhanced Antifungal Potency Relative to Meta- and Para-Substituted Analogs
The ortho-bromophenyl isoxazole scaffold, represented by the 5-carbaldehyde derivative of the target compound, inhibits Candida albicans with an IC50 of 1.25 mM. This potency is 3.8-fold greater than that of the meta-bromo isomer (4.8 mM) and 3.2-fold greater than the para-fluoro analog (4.0 mM), establishing a clear positional advantage for the ortho-bromine substitution [1].
| Evidence Dimension | 50% inhibition concentration (IC50) against Candida albicans |
|---|---|
| Target Compound Data | 1.25 mM (3-(2-bromophenyl)isoxazole-5-carbaldehyde) |
| Comparator Or Baseline | 3-(3-bromophenyl)isoxazole-5-carbaldehyde (4.8 mM); 3-(4-fluorophenyl)isoxazole-5-carbaldehyde (4.0 mM); 3-(4-chlorophenyl)isoxazole-5-carbaldehyde (1.8 mM); 5-phenylisoxazole-3-carbaldehyde (2.4 mM) |
| Quantified Difference | Target is 3.8× more potent than meta-bromo isomer; 3.2× more potent than para-fluoro analog; 1.4× more potent than para-chloro analog |
| Conditions | In vitro enzymatic assay using Candida albicans as test organism; EC 3.4.21.10 target |
Why This Matters
This direct comparative data justifies selecting the ortho-brominated isoxazole over other halogenated regioisomers for antifungal lead optimization programs.
- [1] BRENDA Enzyme Database. (n.d.). EC 3.4.21.10 – Inhibitor data for 3-(2-bromophenyl)isoxazole-5-carbaldehyde and related compounds. Retrieved from https://brenda-enzymes.de/ View Source
